molecular formula C8H9ClN2O3 B8338493 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

2-(2-Chloro-ethoxy)-6-nitro-phenylamine

Cat. No. B8338493
M. Wt: 216.62 g/mol
InChI Key: KAGMABJVGLXKLQ-UHFFFAOYSA-N
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Patent
US05922715

Procedure details

A slurry containing 2-amino-3-nitrophenol (32.0 g, 0.208 mol), 1,2-dichloroethane (260.0 g, 2.65 mol), potassium carbonate (35.0 g, 0.252 mol) and 2-butanone (750 mL) was refluxed for 24 hr. The mixture was cooled, filtered and the solids were washed with ethyl acetate. The filtrate was concentrated to an oily residue that was dissolved in ethyl acetate (500 mL). The organic layer was washed with 1 N sodium hydroxide (250 mL), water (500 mL), and brine (2×500 mL), dried over anhydrous magnesium sulfate. Concentration of the filtered solution and trtuation of the residue with hexane afforded 37.8 g (84.6%) of product as an orange solid, mp 71-73° C.; MS (+)PBEI m/e 216/218 (M+).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
84.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[Cl:12][CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Cl:12][CH2:13][CH2:14][O:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH2:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
260 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oily residue that
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1 N sodium hydroxide (250 mL), water (500 mL), and brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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